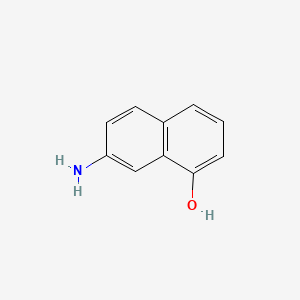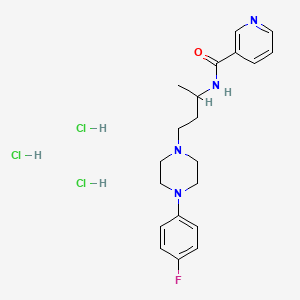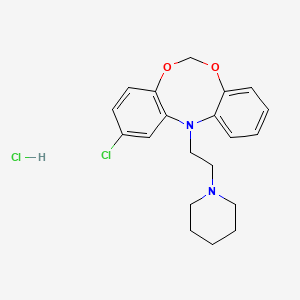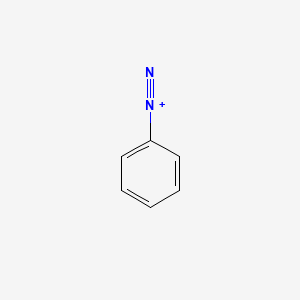
7-Amino-1-naphthol
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 7-Amino-1-naphthol can be achieved through various methods, including the solvent-free asymmetric aminoalkylation of electron-rich aromatic compounds. This process leads to the stereoselective synthesis of aminoalkylnaphthols, highlighting the compound's versatility and the potential for creating structurally diverse derivatives (Cimarelli et al., 2001).
Molecular Structure Analysis
The molecular structure of 7-Amino-1-naphthol derivatives is characterized by the presence of amine (-NH-C) and imine (-N=C) links, indicative of a polyaniline-like structure. This structure is confirmed through techniques such as Raman spectroscopy, which provides insights into the compound's redox properties and its structural integrity under various conditions (Mostefai et al., 1996).
Chemical Reactions and Properties
7-Amino-1-naphthol participates in a wide range of chemical reactions. For example, its derivatives can be synthesized through a metal-free synthesis involving intramolecular cross dehydrogenative-coupling reactions, demonstrating the compound's utility in forming CO bonds under transition metal-free conditions (Waghmode et al., 2016).
Physical Properties Analysis
The physical properties of 7-Amino-1-naphthol and its derivatives, such as solubility and crystallinity, can significantly influence their reactivity and applications. The solvent-free conditions under which some derivatives are synthesized not only highlight the compound's adaptability but also its potential environmental benefits by minimizing solvent use (Cimarelli et al., 2001).
Aplicaciones Científicas De Investigación
Anaerobic Treatment of Azo Dye Acid Orange 7 : 7-Amino-1-naphthol, as an intermediate in the anaerobic degradation of Acid Orange 7, plays a significant role as a redox mediator, enhancing the degradation rate of the dye. This finding is crucial for wastewater treatment involving azo dyes (Méndez-Paz, Omil, & Lema, 2005).
Cognition Enhancers in Pharmacology : Naphthol derivatives, including those related to 7-Amino-1-naphthol, have been synthesized and evaluated for their potential as cognition enhancers. These compounds have shown efficacy in reversing amnesia and inhibiting acetylcholinesterase, which is significant for the development of new cognitive drugs (Piplani, Malik, Kaur, & Kaplish, 2011).
Electrochemical Synthesis and Study of Polymer Films : The electrooxidation of 5-amino 1-naphthol, a compound closely related to 7-Amino-1-naphthol, leads to the formation of polymeric films that show reversible redox systems in both acidic organic and aqueous solutions. These findings are relevant in the field of materials science, particularly for conducting polymers (Pham, Mostefai, Simon, & Lacaze, 1994).
Radiolytic Degradation in Wastewater Treatment : In the study of the radiolytic degradation of Acid Orange 7, 7-Amino-1-naphthol is identified as one of the degradation products. This research provides insights into using ionizing radiation for the remediation of azo-dye-laden wastewaters (Zhang, Yu, & Li, 2005).
In Situ Raman Spectroscopy of Conducting Polymers : Poly(5-amino-l-naphthol), a polymer derived from a compound similar to 7-Amino-1-naphthol, has been studied using in situ Raman spectroscopy. This research contributes to a better understanding of the redox properties of new conducting polymers (Mostefai, Pham, Marsault, Aubard, & Lacaze, 1996).
Safety and Hazards
When handling 7-Amino-1-naphthol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Direcciones Futuras
While specific future directions for 7-Amino-1-naphthol were not found in the search results, 1-naphthols have been studied for their applicability as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
Propiedades
IUPAC Name |
7-aminonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSOYLBBCYWEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195956 | |
| Record name | 7-Amino-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1-naphthol | |
CAS RN |
4384-92-3 | |
| Record name | 7-Amino-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638032 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Amino-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-AMINO-1-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDA8H34CW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 7-Amino-1-naphthol in recent research?
A: Recent research highlights the use of 7-Amino-1-naphthol as a key intermediate in the synthesis of novel dyes. For instance, it serves as a coupling component with diazotized compounds to produce dyes like C. I. Direct Black 195, which finds application in inkjet printing. []
Q2: Can you elaborate on the synthesis process of C. I. Direct Black 195 using 7-Amino-1-naphthol?
A: The synthesis involves a two-step diazo coupling reaction. First, 5-aminoisophthalic acid is diazotized and coupled with 1-naphthylamine to yield an azo compound. This compound is further diazotized and then coupled with 7-Amino-1-naphthol-3-sulfonic acid under alkaline conditions to yield the crude C. I. Direct Black 195 dye. Purification via desalination and spray drying results in the final product. []
Q3: Beyond dye synthesis, does 7-Amino-1-naphthol have applications in analytical chemistry?
A: Yes, 7-Amino-1-naphthol-3,6-disulphonic acid, a derivative of 7-Amino-1-naphthol, has been investigated as a chromophoric reagent for the spectrophotometric determination of Vanadium(V) and trivalent iron. [, ] Additionally, it has been explored as an indicator in the complexometric determination of osmium(VIII). []
Q4: Are there any studies on the structural properties of 7-Amino-1-naphthol derivatives and their metal complexes?
A: Research shows the synthesis and characterization of new azo ligands derived from 7-Amino-1-naphthol-5-sulfonic acid and their complexes with Zn(II), Cd(II), and Hg(II) metal ions. These studies utilized techniques such as elemental analysis, molar conductance measurements, and spectroscopic methods (FT-IR, UV-Vis, 1H NMR) to elucidate the structural features of these compounds. []
Q5: What insights do these structural studies provide about the metal complexes of 7-Amino-1-naphthol derivatives?
A: The studies suggest that the azo ligands derived from 7-Amino-1-naphthol-5-sulfonic acid act as N,N-bidentate chelating agents, coordinating with metal ions through the azo nitrogen near the naphthyl moiety and the heterocyclic nitrogen. The resulting complexes exhibit an octahedral geometry with a metal-to-ligand ratio of 1:2. []
Q6: Has the biological activity of 7-Amino-1-naphthol derivatives and their metal complexes been investigated?
A: Research indicates that the new azo ligands derived from 7-Amino-1-naphthol-5-sulfonic acid and their Zn(II), Cd(II), and Hg(II) complexes have been screened for their biological activity against Escherichia coli and Staphylococcus aureus. These studies contribute to understanding the potential applications of these compounds in different fields. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















